6-Hepten-2-ol, 3-(methylsulfonyl)-
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Overview
Description
6-Hepten-2-ol, 3-(methylsulfonyl)- is an organic compound with the molecular formula C8H16O3S It is characterized by the presence of a heptene chain with a hydroxyl group at the second position and a methylsulfonyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-2-ol, 3-(methylsulfonyl)- can be achieved through several methods. One common approach involves the reaction of heptene with a sulfonylating agent in the presence of a catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 6-Hepten-2-ol, 3-(methylsulfonyl)- may involve large-scale sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hepten-2-ol, 3-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
6-Hepten-2-ol, 3-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 6-Hepten-2-ol, 3-(methylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The hydroxyl and methylsulfonyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions and receptor binding, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3-hepten-2-ol: This compound shares a similar heptene backbone but differs in the position and type of functional groups.
6-Methyl-5-hepten-2-ol: Another related compound with variations in the position of the methyl and hydroxyl groups.
Uniqueness
6-Hepten-2-ol, 3-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
568578-32-5 |
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Molecular Formula |
C8H16O3S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
3-methylsulfonylhept-6-en-2-ol |
InChI |
InChI=1S/C8H16O3S/c1-4-5-6-8(7(2)9)12(3,10)11/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
DUBRNXDHCOIGRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CCC=C)S(=O)(=O)C)O |
Origin of Product |
United States |
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